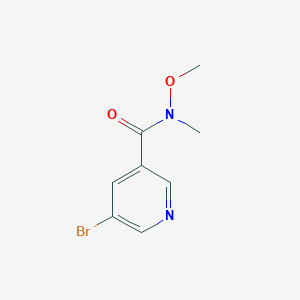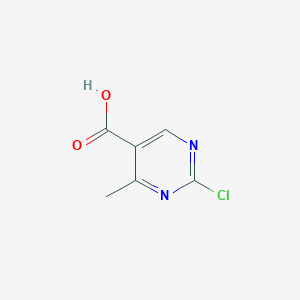
Zinc, bromocyclopentyl-
Übersicht
Beschreibung
Zinc, bromocyclopentyl- is a useful research compound. Its molecular formula is C5H9BrZn and its molecular weight is 214.4 g/mol. The purity is usually 95%.
The exact mass of the compound Zinc, bromocyclopentyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Zinc, bromocyclopentyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc, bromocyclopentyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Zinc in Diabetes and Pancreatic Function
Zinc plays significant roles in insulin production and actions affecting metabolism, highlighted in rodent studies examining Type 1 and Type 2 diabetes. Zinc supplementation has shown effectiveness in preventing or ameliorating diabetes in these models, implicating its antioxidant mechanisms and potential in diabetes management. Further studies are necessary to explore zinc's protective mechanisms in Type 2 diabetes, particularly regarding pancreatic and peripheral effects (Taylor, 2005).
Zinc in Cancer Research
Zinc's vital role in human physiology extends to cancer research, where its relationship with tumor biology is under continuous examination. Despite extensive studies, a definitive incorporation of zinc usage in cancer prevention and treatment remains elusive. Focused research on prostate, breast, and pancreatic cancers has suggested zinc's potential impact, calling for accelerated application of this nutrient in clinical oncology (Hoang et al., 2016).
Zinc in Poultry Nutrition
In poultry nutrition, zinc is essential for growth, reproductive functions, and immunity. Supplementation has demonstrated benefits in productivity, health, and performance in poultry, including meat or egg production and feed conversion efficiency. The choice of zinc sources (organic or inorganic) positively impacts these outcomes, underscoring zinc's nutritional value in animal husbandry (Abd El-Hack et al., 2017).
Zinc Oxide Nanoparticles in Medicine
Zinc oxide nanoparticles present a promising avenue for cancer treatment and drug delivery applications, exhibiting selective toxicity towards tumor cells. Their potential as new anticancer agents is backed by their inherent toxicity and selectivity, which could be leveraged for therapeutic interventions. This novel application necessitates further understanding of their mechanisms and cellular interactions for optimized clinical use (Rasmussen et al., 2010).
Zinc in Respiratory Health
Zinc's anti-inflammatory and antioxidant properties make it crucial for respiratory health, offering protection against various inflammatory diseases. It plays a protective role for the airway epithelium against noxious agents, suggesting implications for managing conditions like asthma (Truong-Tran et al., 2001).
Wirkmechanismus
Target of Action
Zinc, in general, is known to act as an immune modulator, playing a crucial role in the immune defense system . It has been widely considered as an anti-inflammatory and anti-oxidant agent . Zinc oxide nanoparticles (ZnO NPs) are promising inorganic materials that have bactericidal action . They are used in the composition of pharmaceutical drugs .
Mode of Action
The mode of action of zinc involves three primary biological roles: catalytic, structural, and regulatory . The catalytic and structural role of zinc is well established . The proposed mechanism of action of ZnO involves the production of reactive oxygen species, which elevates membrane lipid peroxidation that causes membrane leakage of reducing sugars, DNA, proteins, and reduces cell viability .
Biochemical Pathways
Zinc metabolism at the cellular level is critical for many biological processes in the body . A key observation is the disruption of cellular homeostasis, often coinciding with disease progression . Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake .
Pharmacokinetics
Zinc is absorbed, distributed, metabolized, and excreted from the body . It influences growth and effects on immunity, various systems of the body, and participation in different metabolisms . A pharmacokinetic study of the serum zinc profile after oral administration of a pharmacological dose of the metal was performed .
Result of Action
The result of zinc’s action is seen in its role in antiviral immunity in several viral infections . It has been used for the therapeutic intervention of COVID-19 in many different clinical trials . Zinc treatment using a combination of HCQ and zinc pronouncedly reduced symptom score and the rates of hospital admission and mortality in COVID-19 patients .
Eigenschaften
IUPAC Name |
bromozinc(1+);cyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.BrH.Zn/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJUPSNUGOBNMF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]C1.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399797 | |
| Record name | Zinc, bromocyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171860-68-7 | |
| Record name | Zinc, bromocyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc, bromocyclopentyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)


![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)










